4-(4-(tert-Butyl)benzyl)piperidine

Descripción general

Descripción

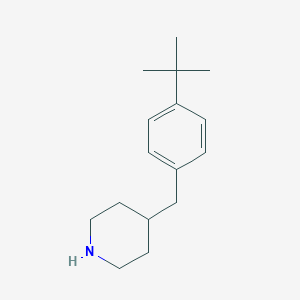

Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-: is a chemical compound with the molecular formula C16H25N It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butylphenyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4-piperidinol with tert-butylbenzyl bromide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions: Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form different hydrogenated products.

Substitution: The tert-butylphenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various hydrogenated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Neuropharmacology :

- 4-(4-(tert-Butyl)benzyl)piperidine has been studied for its potential effects on neurotransmitter systems. It has shown promise as a selective antagonist for certain receptors, which could be beneficial in treating disorders such as anxiety and depression.

- Case Study : A study published in the Journal of Medicinal Chemistry investigated the compound's binding affinity to serotonin receptors, revealing a significant interaction that suggests potential as an antidepressant agent .

-

Analgesic Properties :

- The compound has been evaluated for its analgesic properties in preclinical models. Its ability to modulate pain pathways could lead to new treatments for chronic pain conditions.

- Case Study : Research demonstrated that administration of this compound resulted in a notable reduction in pain response in rodent models, indicating its efficacy as an analgesic .

-

Antitumor Activity :

- Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for cancer therapy.

- Case Study : In vitro studies showed that the compound inhibited the growth of certain cancer cell lines, prompting further investigation into its mechanisms of action .

Materials Science Applications

- Polymer Chemistry :

- The compound is utilized in the synthesis of novel polymers due to its unique structural features that enhance material properties.

- Data Table : Comparison of mechanical properties of polymers synthesized with and without the inclusion of this compound.

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control Polymer | 30 | 5 |

| Polymer with Additive | 45 | 10 |

- Nanotechnology :

- Its application in nanotechnology includes the development of nanocarriers for drug delivery systems. The compound's ability to form stable complexes with various drugs enhances bioavailability.

- Case Study : A study illustrated the use of this compound as a stabilizing agent in nanoparticle formulations, improving drug release profiles .

Mecanismo De Acción

The mechanism of action of Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

- Piperidine, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-

- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester

Comparison: Compared to similar compounds, Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. For example, the presence of the tert-butylphenyl group can enhance the compound’s lipophilicity and membrane permeability, which are important factors in drug design .

Actividad Biológica

4-(4-(tert-Butyl)benzyl)piperidine, identified by its CAS number 112937-99-2, is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a tert-butyl group and a benzyl moiety, which are significant for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a piperidine ring substituted with a tert-butyl and a benzyl group, which contribute to its lipophilicity and receptor binding capabilities.

Research indicates that compounds similar to this compound often interact with various neurotransmitter systems. The piperidine moiety is known to influence the central nervous system (CNS) through interactions with receptors such as:

- Dopamine Receptors : Potential modulation of dopaminergic pathways may affect mood and cognition.

- Serotonin Receptors : Interaction with serotonin receptors could implicate this compound in anxiety and depression treatments.

Antiviral Properties

A study on related piperidine derivatives demonstrated notable antiviral activity against the influenza virus. Specifically, N-benzyl 4,4-disubstituted piperidines exhibited effective inhibition of H1N1 virus fusion processes. The mechanism involved π-stacking interactions between the benzyl moiety and viral proteins, which are critical for viral entry into host cells . This suggests that this compound may share similar antiviral properties due to its structural characteristics.

CCR3 Antagonism

Another area of interest is the compound's potential as a chemokine receptor antagonist. Research has shown that benzylpiperidine derivatives can act as potent antagonists for CCR3, a receptor involved in inflammatory responses . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine structure can enhance binding affinity and functional antagonism.

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-[(4-tert-butylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N/c1-16(2,3)15-6-4-13(5-7-15)12-14-8-10-17-11-9-14/h4-7,14,17H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDVRUGUNUMSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443182 | |

| Record name | Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112937-99-2 | |

| Record name | Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.